![molecular formula C12H10O4 B5487199 3,4,6,7-Tetrahydropyrano[3,2-g]chromene-2,8-dione](/img/structure/B5487199.png)
3,4,6,7-Tetrahydropyrano[3,2-g]chromene-2,8-dione
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Overview
Description
3,4,6,7-Tetrahydropyrano[3,2-g]chromene-2,8-dione is a heterocyclic compound that features a fused pyran and chromene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,7-Tetrahydropyrano[3,2-g]chromene-2,8-dione typically involves multicomponent reactions (MCRs) which are known for their efficiency and atom economy. One common synthetic route involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and sustainable practices are often applied. This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient processes.
Chemical Reactions Analysis
Types of Reactions
3,4,6,7-Tetrahydropyrano[3,2-g]chromene-2,8-dione undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyranochromenes, dihydropyranochromenes, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4,6,7-Tetrahydropyrano[3,2-g]chromene-2,8-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3,4,6,7-Tetrahydropyrano[3,2-g]chromene-2,8-dione involves its interaction with various molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes and receptors, leading to the modulation of signaling pathways. The compound’s structural features allow it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
- 2,3,7,8-Tetrahydropyrano[2,3-g]chromene-4,9-dione
- 2H-Pyrano[3,2-c]chromene-2,5(6H)-diones
- 2,8-Diphenyl-3,7-dihydroxy-4H,6H-pyrano[3,2-g]-chromene-4,6-dione
Uniqueness
3,4,6,7-Tetrahydropyrano[3,2-g]chromene-2,8-dione is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents .
Properties
IUPAC Name |
3,4,6,7-tetrahydropyrano[3,2-g]chromene-2,8-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-11-3-1-7-5-8-2-4-12(14)16-10(8)6-9(7)15-11/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOZXYXIXSYITL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC2=CC3=C(CCC(=O)O3)C=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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